![molecular formula C8H9F3O2 B2826910 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid CAS No. 1886967-65-2](/img/structure/B2826910.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid” is a chemical compound with the CAS Number: 1886967-65-2 . It has a molecular weight of 194.15 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7F3O2 . Its average mass is 180.124 Da and its monoisotopic mass is 180.039810 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 194.2±35.0 °C at 760 mmHg . The vapour pressure is 0.2±0.8 mmHg at 25°C . The enthalpy of vaporization is 47.4±6.0 kJ/mol . The flash point is 71.3±25.9 °C . The index of refraction is 1.520 . The molar refractivity is 31.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 12.6±0.5 10-24 cm3 . The surface tension is 58.9±3.0 dyne/cm . The molar volume is 104.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Industrial and Laboratory Use
Trifluoroacetic acid (TFAA), structurally similar to acetic acid, is prominently used in industrial settings and laboratories. Although concerns have been raised about its potential toxicity, mirroring that of hydrofluoric acid (HF), case studies suggest that TFAA may not exhibit similar levels of systemic toxicity. This is an important distinction for emergency physicians, especially considering occupational exposures (Sun & Corbett, 2017).
Metabolic Pathway Analysis
Understanding the metabolic pathways of various compounds, including n-hexane, cyclohexane, and their isomers, is critical in toxicological assessments. Identifying specific urinary metabolites helps elucidate the metabolic processes in humans and can guide therapeutic interventions and safety measures (Perbellini, Brugnone, & Pavan, 1980).
Medical and Pharmacological Research
Compounds structurally similar or related to 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid, such as Triflusal, are studied for their potential medical applications. Triflusal, a platelet-antiaggregant drug that selectively inhibits thromboxane synthesis, has shown promise in reducing microalbuminuria and improving renal hemodynamics in diabetic patients (Esmatjes et al., 1990).
Environmental Health Research
Research into the impact of polyfluoroalkyl compounds (PFCs) on human health and the environment is crucial. Studies have measured the concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in human serum to understand exposure levels, demographic differences, and potential health impacts (Calafat et al., 2007).
Breath Analysis for Disease Biomarkers
The analysis of volatile organic compounds (VOCs) in exhaled breath provides insights into various diseases, including inflammatory bowel disease (IBD). Identifying specific VOCs, such as carboxylic acids, and their concentrations can potentially serve as non-invasive biomarkers for disease diagnosis and monitoring (Dryahina et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-(Trifluoromethyl)bicyclo[11This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of 3-(Trifluoromethyl)bicyclo[11It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Pharmacokinetics
The pharmacokinetic properties of 3-(Trifluoromethyl)bicyclo[11The presence of a trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)bicyclo[11Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENETPOWWTEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
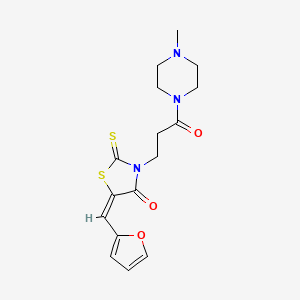

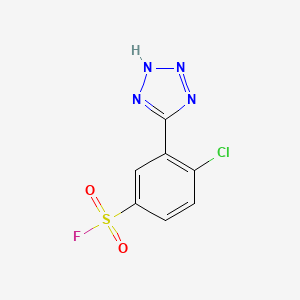
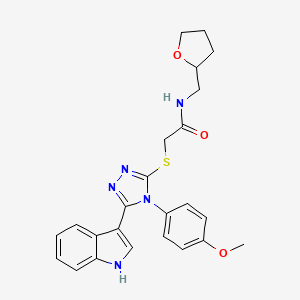

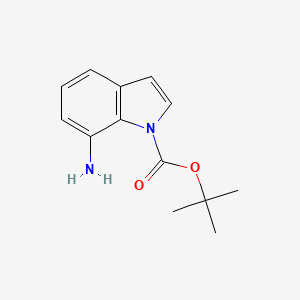
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)
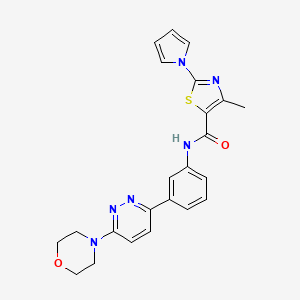
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)
![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
